

# AL-GDa62: A Technical Guide to Target Identification and Validation

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## Compound of Interest

Compound Name: AL-GDa62

Cat. No.: B12421305

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## Introduction

**AL-GDa62** is a promising synthetic lethal compound identified as a potential therapeutic agent for cancers characterized by the dysfunction of the CDH1 gene, notably diffuse gastric and lobular breast cancers.[1][2][3] Developed as an optimized analog of the initial lead compound SLEC-11, **AL-GDa62** demonstrates significantly enhanced potency and selectivity in inducing apoptosis in cancer cells lacking functional E-cadherin (CDH1-/-).[1][2][3] This technical guide provides an in-depth overview of the target identification and validation process for **AL-GDa62**, presenting key data and experimental methodologies.

## Target Identification

The primary approach for identifying the molecular targets of **AL-GDa62** involved thermal proteome profiling. This technique assesses changes in protein thermal stability upon ligand binding, allowing for the unbiased identification of direct protein targets in a cellular context.

## Experimental Protocol: Thermal Proteome Profiling

- **Cell Culture and Lysis:** Isogenic mammary epithelial CDH1-deficient (MCF10A-CDH1-/-) cells were cultured under standard conditions. Cells were harvested and lysed to obtain total protein lysates.

- **Compound Treatment:** The protein lysates were treated with **AL-GDa62** at a specified concentration. A control group was treated with a vehicle (e.g., DMSO).
- **Thermal Challenge:** The treated and control lysates were subjected to a temperature gradient, inducing denaturation and precipitation of proteins.
- **Protein Separation:** The soluble protein fraction was separated from the aggregated proteins at each temperature point.
- **Quantitative Mass Spectrometry:** The soluble proteins were analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.
- **Data Analysis:** Proteins that exhibited a significant shift in their melting temperature in the presence of **AL-GDa62** compared to the control were identified as potential targets.

## Identified Targets of AL-GDa62

Thermal proteome profiling of **AL-GDa62**-treated MCF10A-CDH1-/- cell lysates revealed specific inhibition of the following proteins.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Target Protein	Full Name	Function
TCOF1	Treacle Ribosome Biogenesis Factor 1	Involved in ribosome biogenesis and rRNA transcription.
ARPC5	Actin Related Protein 2/3 Complex Subunit 5	A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.
UBC9	Ubiquitin Conjugating Enzyme E2 I	A key enzyme in the SUMOylation pathway, responsible for attaching SUMO (Small Ubiquitin-like Modifier) to target proteins.

## Target Validation

Following the identification of potential targets, functional assays were conducted to validate the inhibitory effect of **AL-GDa62** on the implicated biological pathway. Given that UBC9 is a central enzyme in the SUMOylation process, in vitro SUMOylation assays were performed.

## Experimental Protocol: In Vitro SUMOylation Assay

- **Recombinant Proteins:** Purified recombinant proteins of the SUMOylation machinery (E1 activating enzyme, E2 conjugating enzyme - UBC9, and a substrate protein) were obtained.
- **Reaction Mixture:** The reaction was initiated by combining the recombinant enzymes, SUMO protein, ATP, and the substrate in a suitable buffer.
- **Compound Incubation:** Varying concentrations of **AL-GDa62** were added to the reaction mixtures to assess its inhibitory effect. A control reaction without the compound was included.
- **Incubation:** The reactions were incubated at 37°C for a specified time to allow for the SUMOylation of the substrate.
- **Detection:** The reaction products were analyzed by SDS-PAGE and Western blotting using an antibody specific to the SUMO-conjugated substrate. The intensity of the band corresponding to the SUMOylated substrate was quantified.
- **Data Analysis:** The concentration of **AL-GDa62** required to inhibit SUMOylation by 50% (IC50) was determined.

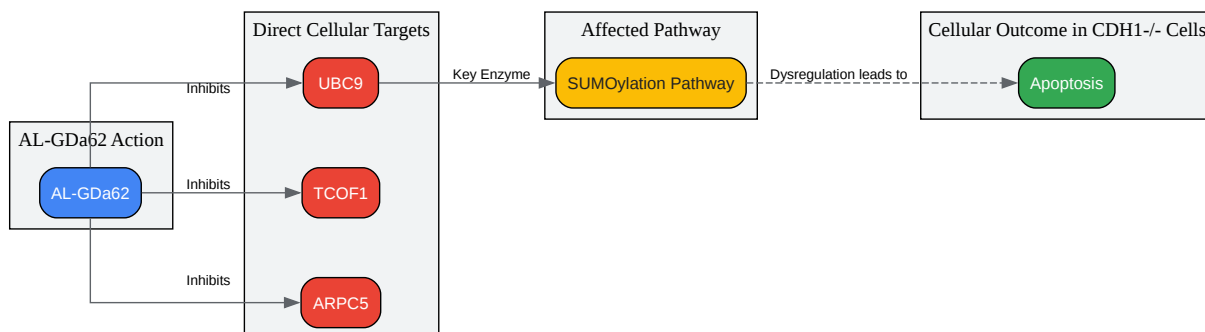
The in vitro experiments confirmed that **AL-GDa62** inhibits the SUMOylation process at low micromolar concentrations, validating UBC9 as a key target and providing a mechanistic basis for its synthetic lethal effect.[\[1\]](#)[\[2\]](#)[\[3\]](#)

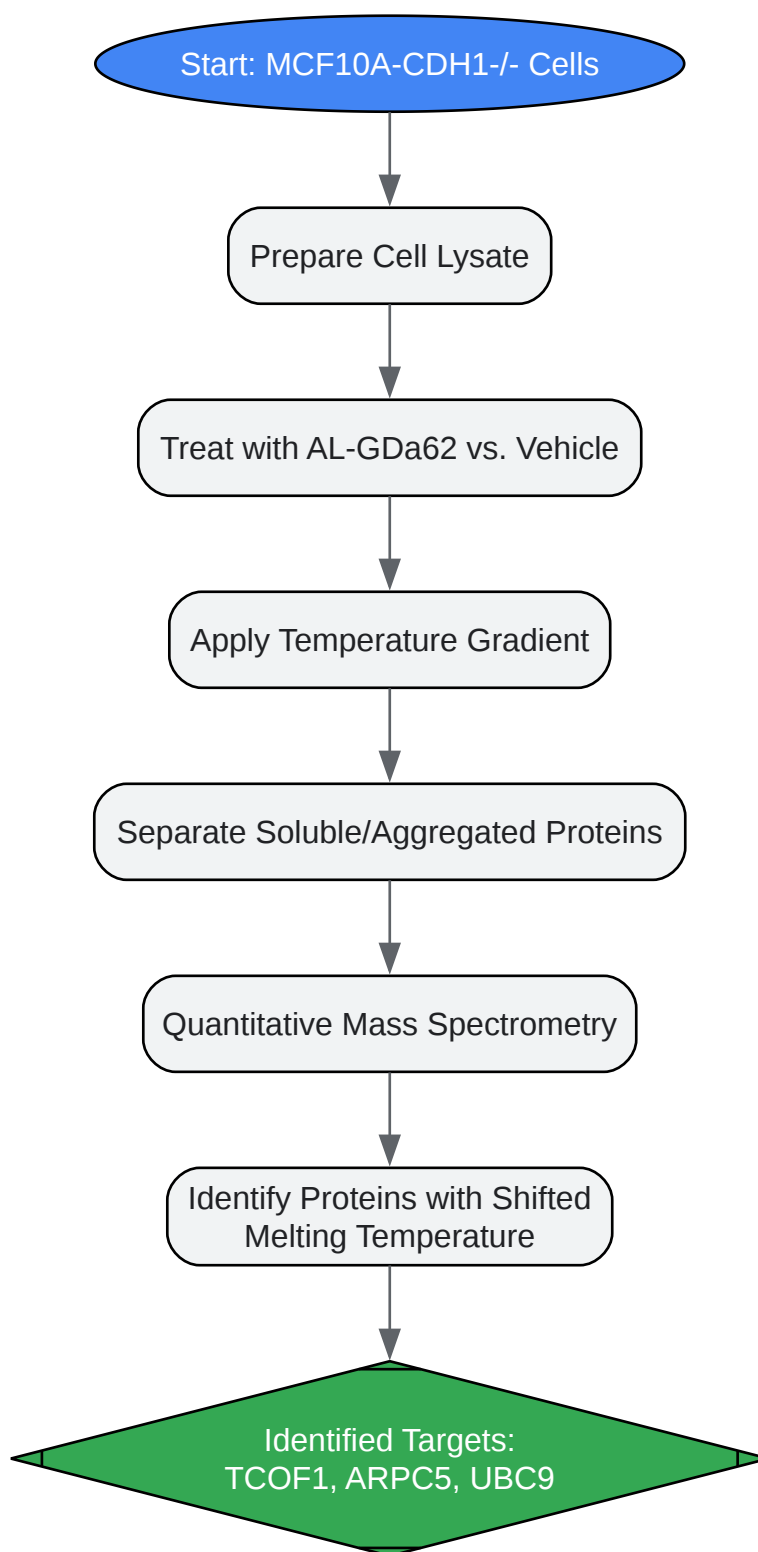
## Quantitative Data Summary

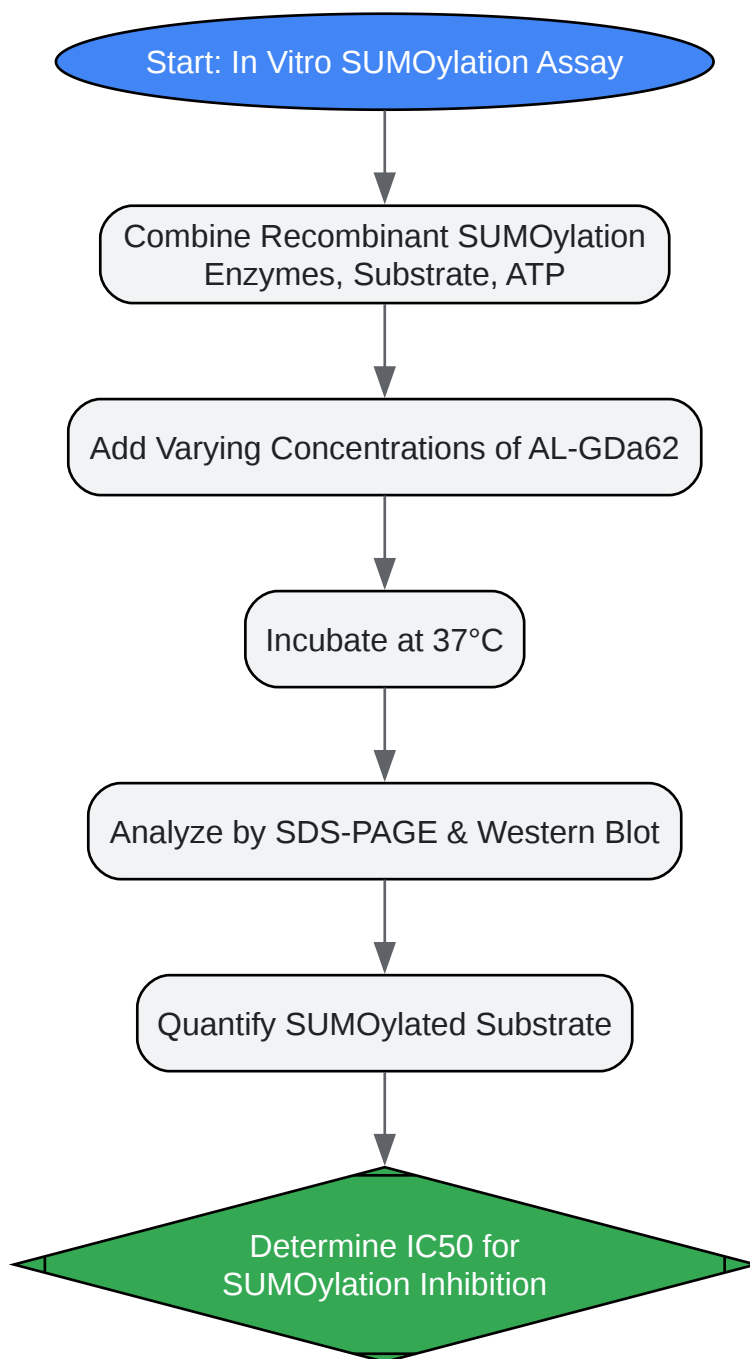
The potency and selectivity of **AL-GDa62** were quantified and compared to the parent compound, SLEC-11.

Compound	Potency (vs. SLEC-11)	Selectivity (EC50 Ratio in MCF10A-CDH1-/-)
AL-GDa62	4x more potent	1.6
SLEC-11	-	-

## Signaling Pathway and Experimental Workflow Diagrams







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